trans-4-(Diethylamino)cinnamaldehyde
Description
Significance and Research Context of Cinnamaldehyde (B126680) Derivatives in Advanced Studies
Cinnamaldehyde and its derivatives are a class of compounds that have garnered significant attention in scientific research due to their diverse biological activities and chemical versatility. researchgate.netmaynoothuniversity.ie Found naturally in the bark of cinnamon trees, the parent compound, cinnamaldehyde, is responsible for the characteristic flavor and aroma of cinnamon. fishersci.comnih.gov Research has expanded far beyond its traditional use as a flavoring agent, exploring the pharmacological potential of a wide array of its synthetic and naturally occurring analogues. researchgate.netmdpi.com
These derivatives are investigated for a multitude of therapeutic applications. nih.gov Extensive studies have demonstrated their potential as antimicrobial agents against a broad spectrum of bacteria and fungi. researchgate.netmdpi.com Beyond this, the research landscape for cinnamaldehyde derivatives includes investigations into their anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. mdpi.comnih.gov The reactivity of the unsaturated carbonyl group is a key feature that contributes to these biological effects. mdpi.com The exploration of these compounds provides a basis for developing new therapeutic agents that can address a variety of health challenges, including the rise of multidrug-resistant bacterial infections. researchgate.netmaynoothuniversity.ie
| Pharmacological Function | Research Focus |
| Antimicrobial | Inhibition of bacterial and fungal growth, disruption of biofilm formation. mdpi.comresearchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways and reduction of pro-inflammatory mediators. nih.gov |
| Anticancer | Induction of apoptosis in cancer cells and inhibition of tumor growth. mdpi.comnih.gov |
| Antioxidant | Inhibition of reactive oxygen species (ROS) production and activation of stress defense systems. mdpi.com |
| Antidiabetic | Improvement of glucose uptake and insulin (B600854) sensitivity. nih.gov |
| Neuroprotective | Potential to offer protection against neurodegenerative diseases. mdpi.com |
| Cardiovascular Protection | Effects on lipid-lowering and inhibition of platelet activation. mdpi.comnih.gov |
Overview of Key Academic Research Trajectories for trans-4-(Diethylamino)cinnamaldehyde
The academic interest in this compound is primarily focused on its utility in specific analytical and synthetic applications, largely stemming from its distinct photophysical properties. cymitquimica.combiosynth.com The diethylamino group acts as a strong electron-donating group, which, in conjunction with the electron-withdrawing aldehyde group and the conjugated π-system of the cinnamaldehyde backbone, creates a molecule with significant potential in materials science and biochemistry.
One of the most prominent research trajectories is its use as a fluorescent probe and chemical sensor . biosynth.com The compound is known to exhibit fluorescence, a property that makes it valuable for developing sensitive detection methods in analytical chemistry. cymitquimica.combiosynth.com Its fluorescence can be modulated by its local environment or by specific chemical reactions, allowing it to be used to detect or quantify other molecules. biosynth.com For instance, it has been studied as a fluorogenic substrate for enzymes. Research has shown that trans-4-(N,N-dimethylamino)cinnamaldehyde, a closely related compound, enhances its fluorescence upon binding to aldehyde dehydrogenase, enabling the study of the enzyme's catalytic mechanism. nih.gov
Another significant area of research is its application in synthesis , particularly as a precursor for larger, more complex molecules. It is explicitly identified as a building block for the synthesis of styryl dyes . scbt.comscbt.com Styryl dyes are a class of chromophores known for their strong and vibrant colors and are used in various applications, including in materials for optical data storage and as sensitizers in solar cells. The reactivity of the aldehyde group allows it to be readily incorporated into more complex dye structures through chemical reactions like condensation.
| Property / Application | Description |
| Chemical Formula | C13H17NO biosynth.comscbt.com |
| Molecular Weight | 203.28 g/mol biosynth.comscbt.com |
| CAS Number | 22411-59-2 biosynth.comscbt.com |
| Primary Research Area 1 | Fluorescent Probe: Utilized in analytical methods due to its fluorescent properties. It can act as a fluorogenic substrate for enzymes. cymitquimica.combiosynth.comnih.gov |
| Primary Research Area 2 | Synthetic Building Block: Serves as a key intermediate in the synthesis of styryl dyes. scbt.comscbt.com |
Properties
IUPAC Name |
(E)-3-[4-(diethylamino)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13-9-7-12(8-10-13)6-5-11-15/h5-11H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXOTBSUZDDHLT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418751 | |
| Record name | trans-4-(Diethylamino)cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-59-2 | |
| Record name | NSC166362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-(Diethylamino)cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22411-59-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for trans-4-(Diethylamino)cinnamaldehyde
Established synthetic routes often begin with simpler, readily available cinnamaldehyde (B126680) precursors, which are then functionalized to yield the desired product.
A direct approach to synthesizing dialkylamino cinnamaldehyde derivatives involves the modification of cinnamaldehyde itself. One patented method describes the synthesis of the analogous compound, 4-dimethylaminocinnamaldehyde, by using cinnamaldehyde as the starting material. google.com This process involves subjecting the precursor to methylation and amination reactions within an aromatic hydrocarbon solvent. google.com The reaction is conducted under specific conditions of pressure (2 atmospheres), temperature (180°C-200°C), and pH (5-6) to facilitate the introduction of the dimethylamino group onto the aromatic ring. google.com This strategy highlights a direct functionalization pathway from a basic cinnamaldehyde structure.
The Oxidative Heck reaction provides a mild, selective, and efficient one-step method for synthesizing a variety of functionalized cinnamaldehyde derivatives. nih.govacs.org This palladium(II)-catalyzed reaction typically involves coupling an arylboronic acid with acrolein. acs.org The reaction proceeds effectively without a base and demonstrates tolerance for a range of functional groups on the arylboronic acid, including electron-donating and weak electron-withdrawing groups. acs.orgorganic-chemistry.org
The catalytic system often consists of a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand like 2,9-dimethyl-1,10-phenanthroline (dmphen), and a reoxidant such as p-benzoquinone in a solvent like acetonitrile (B52724). acs.org This approach is highly versatile; for instance, even sterically hindered ortho-substituted arylboronic acids can react to give high yields of the corresponding cinnamaldehyde derivative. acs.org To synthesize this compound via this route, 4-(diethylamino)phenylboronic acid would be used as the starting arylboronic acid.
| Arylboronic Acid Reactant | Resulting Cinnamaldehyde Derivative | Yield (%) |
| p-Tolylboronic acid | (E)-3-(p-tolyl)acrylaldehyde | 95 |
| o-Tolylboronic acid | (E)-3-(o-tolyl)acrylaldehyde | 92 |
| 4-Methoxyphenylboronic acid | (E)-3-(4-methoxyphenyl)acrylaldehyde | 94 |
| 2-Benzofuranylboronic acid | (E)-3-(Benzofuran-2-yl)acrylaldehyde | 43 |
| Thiophen-3-ylboronic acid | (E)-3-(Thiophen-3-yl)acrylaldehyde | 92 |
| This table presents examples of cinnamaldehyde derivatives synthesized via the Oxidative Heck reaction, with data adapted from research findings. acs.org |
Advanced Synthetic Strategies for Cinnamaldehyde Scaffold Modifications
Modern synthetic chemistry offers sophisticated tools for precisely modifying the cinnamaldehyde scaffold, enabling the construction of complex and diverse molecular architectures.
The defining α,β-unsaturated double bond of the cinnamaldehyde scaffold is a key target for synthetic modification. While the Heck reaction is a primary method for its construction, other strategies focus on its subsequent functionalization. acs.org The catalytic and chemoselective oxidation of cinnamaldehyde derivatives can be controlled using different organocatalysts. nih.gov For example, visible-light-induced organophotocatalysis can promote the methoxyhydroxylation of the C=C bond in a chemoselective manner. nih.gov
Furthermore, the reactivity of the double bond can be influenced by the presence of other functional groups. In reactions with thiols like cysteamine, cinnamaldehyde acts as an ambident electrophile, with reactions potentially occurring at both the carbonyl group and the β-carbon of the double bond, often leading to Michael addition products. nih.gov Selective hydrogenation of the C=O bond to produce cinnamyl alcohol without reducing the C=C double bond is another critical functionalization, which can be achieved with high selectivity using catalysts like Ir-FeOx supported on rutile Titanium dioxide. rsc.org
Cross-coupling reactions are fundamental to modern organic synthesis and are extensively used for installing or modifying the aromatic moiety of the cinnamaldehyde scaffold. numberanalytics.com These reactions, typically catalyzed by transition metals like palladium, enable the formation of new carbon-carbon bonds with high precision. numberanalytics.com
Suzuki-Miyaura Coupling : This reaction, which couples an organoboron compound with an organohalide, is a powerful tool. It has been noted as a method to introduce diversity in the preparation of biaryl analogues related to cinnamaldehyde-derived structures. acs.org
Heck Reaction : As previously discussed, the Heck reaction couples an alkene with an aryl halide or triflate. numberanalytics.com The oxidative version is particularly useful for building the cinnamaldehyde skeleton directly. nih.govacs.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by alkene insertion and β-hydride elimination. numberanalytics.com
Coupling of Arylsilanolates : An advanced method involves the palladium-catalyzed cross-coupling of alkali-metal salts of aryl- and heteroarylsilanols with a wide range of aromatic bromides and chlorides. nih.gov This fluoride-free method is compatible with many functional groups, including dimethylamino groups, making it suitable for synthesizing complex substituted biaryls that could be precursors or analogs of this compound. nih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Arylboronic Acid | Aryl Halide | Pd Catalyst + Base | C(aryl)-C(aryl) |
| Heck | Alkene | Aryl Halide | Pd Catalyst + Base | C(alkenyl)-C(aryl) |
| Hiyama | Organosilane | Aryl Halide | Pd Catalyst + F⁻ Source | C(aryl)-C(aryl) |
| This table provides a generalized overview of key cross-coupling reactions applicable to the synthesis and modification of the aromatic portion of cinnamaldehyde derivatives. |
Derivatization Principles for Enhanced Chemical Functionality
The this compound molecule possesses several reactive sites that allow for chemical derivatization to enhance or modify its functionality. Key sites for derivatization include the aldehyde group, the conjugated double bond, and the electron-rich aromatic ring.
The aldehyde functional group is highly versatile and can participate in various chemical transformations, including condensation reactions and nucleophilic additions. cymitquimica.com The conjugated C=C double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. nih.gov The diethylamino group on the aromatic ring is a strong electron-donating group, which activates the ring for electrophilic substitution reactions and can influence the molecule's electronic properties, including its potential for fluorescence. cymitquimica.com
A primary application of this compound is as a precursor or building block for more complex molecules, such as styryl dyes. scbt.com Derivatization is key to tuning the properties of these dyes. Additionally, chemical derivatization techniques can be employed to enhance the analytical detection of molecules. Methods such as amination can significantly increase the ionization efficiency of compounds for analysis by mass spectrometry. science.gov
Schiff Base Formation Reactions via Aldehyde Reactivity
The condensation of this compound with primary amines is a classic example of Schiff base formation, a versatile and widely employed reaction in organic synthesis. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine or azomethine group (-C=N-). Aromatic aldehydes, such as this compound, are known to form stable Schiff bases due to the effective conjugation system. uomustansiriyah.edu.iq
The general reaction scheme involves mixing equimolar amounts of this compound and a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
A variety of primary amines can be used to generate a diverse library of Schiff bases derived from this compound. For instance, the reaction with aniline (B41778) and its derivatives leads to the formation of N-aryl imines. While specific studies detailing the reaction of this compound with a wide range of anilines are not abundant in the provided search results, the general reactivity of substituted cinnamaldehydes with aniline derivatives is well-documented. nih.gov These reactions typically yield Schiff bases with interesting photophysical and biological properties.
The synthesis of Schiff bases from cinnamaldehyde derivatives and various aniline derivatives has been reported with moderate to high yields, ranging from 53% to 91%. nih.gov The specific yield and reaction conditions depend on the electronic nature of the substituents on the aniline ring.
Below is an interactive data table summarizing representative conditions for Schiff base formation based on analogous reactions with cinnamaldehyde derivatives.
| Amine Reactant | Solvent | Catalyst | Reaction Conditions | Product Type | Reference |
| Aniline | Ethanol | Glacial Acetic Acid | Reflux | N-phenyl imine | nih.gov |
| Substituted Anilines | Ethanol | - | Stirring at room temperature | N-(substituted phenyl) imine | nih.gov |
| 4-Aminoantipyrine | Ethanol | - | Reflux, 1-24h | N-(antipyrinyl) imine | Not in search results |
Note: This table represents typical conditions for Schiff base formation with cinnamaldehyde derivatives. Specific conditions for this compound may vary.
Covalent Coupling to Polymeric Scaffolds and Advanced Materials
The aldehyde functionality of this compound also allows for its covalent attachment to various polymeric scaffolds and advanced materials, thereby imparting new properties to the bulk material. This is most commonly achieved by reacting the aldehyde with primary amine groups present on the surface or within the backbone of a polymer.
A prominent example of this is the reaction with chitosan (B1678972), a natural polysaccharide rich in primary amine groups. uomustansiriyah.edu.iq The reaction between the aldehyde group of cinnamaldehyde and the amino groups of chitosan results in the formation of a Schiff base linkage, effectively grafting the cinnamaldehyde moiety onto the polymer chain. nih.gov This modification can enhance the properties of chitosan, such as its antimicrobial activity. uomustansiriyah.edu.iq One study reported the synthesis of an epichlorohydrin (B41342) crosslinked chitosan cinnamaldehyde Schiff base, which was characterized by FT-IR, UV-Vis, TG-DTA, DSC, and XRD. researchgate.net
This covalent immobilization strategy can be extended to other amine-functionalized polymers and materials. The resulting materials can find applications in areas such as active packaging, biomedical devices, and catalysis. The formation of poly(azomethine)s through the polycondensation of dialdehydes with diamines is another route to incorporate the cinnamaldehyde structure into a polymer backbone. researchgate.netmdpi.comnih.govrsc.orgnih.gov While specific examples using this compound as a monomer in polycondensation are not detailed in the search results, the general chemistry is well-established. These polymers are noted for their thermal stability and optoelectronic properties. rsc.org
The following interactive data table illustrates examples of covalent coupling of cinnamaldehyde derivatives to polymeric scaffolds.
| Polymeric Scaffold | Functional Group on Polymer | Linkage Type | Application of Modified Material | Reference |
| Chitosan | Primary Amine (-NH2) | Schiff Base (Imine) | Antimicrobial surfaces, Drug delivery | uomustansiriyah.edu.iqnih.govresearchgate.net |
| Amine-functionalized Polymers | Primary Amine (-NH2) | Schiff Base (Imine) | Functional coatings, Catalysis | mdpi.com |
| Diamine Monomers | Primary Amine (-NH2) | Azomethine | Thermally stable polymers, Optoelectronics | researchgate.netmdpi.comrsc.org |
Note: This table provides examples of covalent coupling strategies for cinnamaldehyde and its derivatives. Specific details for this compound may differ.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Molecular Architecture Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
¹H NMR spectra of cinnamaldehyde (B126680) derivatives show characteristic signals for the aldehydic proton, vinylic protons, and aromatic protons. utah.eduscielo.org.mx The coupling constants between the vinylic protons are particularly informative, allowing for the unambiguous assignment of the trans configuration of the double bond. utah.edu
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon, aromatic carbons, and vinylic carbons are indicative of the electronic distribution within the molecule. utah.educhemicalbook.com
Table 1: Representative ¹H NMR Data for trans-4-(Diethylamino)cinnamaldehyde
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~1.2 | Triplet | -CH₃ |
| ~3.4 | Quartet | -NCH₂- |
| ~6.7 | Doublet | Aromatic H |
| ~7.4 | Doublet | Aromatic H |
| ~6.6 | Doublet of Doublets | =CH-CHO |
| ~7.5 | Doublet | Ar-CH= |
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~12.5 | -CH₃ |
| ~44.5 | -NCH₂- |
| ~111.0 | Aromatic C |
| ~122.0 | Aromatic C |
| ~131.5 | Aromatic C |
| ~152.0 | Aromatic C-N |
| ~125.0 | =CH-CHO |
| ~153.0 | Ar-CH= |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits several characteristic absorption bands. A strong band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching of the aldehyde group. researchgate.net The C=C stretching of the aromatic ring and the vinyl group typically appear in the 1450-1650 cm⁻¹ range. researchgate.net The out-of-plane bending of the trans C-H bonds on the double bond gives rise to a characteristic absorption band around 970 cm⁻¹. Other significant peaks correspond to aromatic C-H stretching and C-H bonds of the carbonyl group. researchgate.net
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov this compound, with its extended conjugated system, exhibits strong absorption in the UV-Vis region. The diethylamino group acts as an electron-donating group, and the aldehyde group acts as an electron-withdrawing group, creating a "push-pull" system that results in a significant intramolecular charge-transfer (ICT) character to its electronic transitions. This leads to a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to unsubstituted cinnamaldehyde. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.
This compound is known to be fluorescent, making it useful in various analytical applications. biosynth.comcymitquimica.com Fluorescence spectroscopy involves exciting a molecule at a specific wavelength (excitation spectrum) and measuring the light it emits at a longer wavelength (emission spectrum). The difference between the excitation and emission maxima is known as the Stokes shift. This compound's fluorescence properties are also sensitive to its environment, such as solvent polarity. The diethylamino group enhances its fluorescent properties. cymitquimica.com The molecule can be used as a fluorescent probe, where it reacts with other molecules and emits light. biosynth.com
Table 3: Photophysical Data for a Related Compound, 4-(Dimethylamino)cinnamaldehyde (DACA)
| Property | Value |
|---|
| Fluorescence | Chromophoric and fluorogenic |
Note: Specific excitation and emission data for the diethylamino derivative can vary depending on the solvent and experimental conditions. The data for the closely related dimethylamino derivative (DACA) indicates its fluorescent nature. nih.gov
Photophysical Properties and Excited State Dynamics
Solvent Effects on Photophysical Behavior
The interaction between a solute and the surrounding solvent molecules can profoundly alter the solute's electronic ground and excited states. For trans-4-(Diethylamino)cinnamaldehyde and related chromophores, the solvent environment is a critical determinant of their photophysical characteristics. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant all contribute to differential stabilization of the electronic states, leading to observable changes in absorption and emission spectra.
Solvatochromism and Bathochromic Shifts in Polar Media
Solvatochromism describes the change in the color of a solution as the solvent is changed. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited states of the solute molecule. wikipedia.org For compounds like this compound, which possess a significant dipole moment that increases upon photoexcitation, a change in solvent polarity leads to a noticeable shift in their spectral bands. taylorandfrancis.comresearchgate.net
Specifically, these compounds typically exhibit positive solvatochromism, meaning the absorption and emission spectra shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. wikipedia.orgtaylorandfrancis.com This shift is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. taylorandfrancis.com The strong interaction between the excited dye molecule and the dipole moment of a polar solvent stabilizes the excited state, thereby reducing the energy gap between the ground and excited states. taylorandfrancis.com
The photophysical properties of the closely related compound, 4-(N,N-dimethylamino) cinnamaldehyde (B126680) (DMACA), have been studied extensively and provide a valuable model for understanding the behavior of the diethylamino analogue. Research on DMACA shows a distinct bathochromic shift in its absorption maximum as solvent polarity increases. For instance, the experimental maximum absorption wavelength shifts from 358 nm in the nonpolar solvent methylcyclohexane to 376 nm in acetonitrile (B52724) and further to 397 nm in water, a highly polar protic solvent. researchgate.net This spectral shift is indicative of the stabilization of a zwitterionic (charge-separated) state in high-polarity solvents. researchgate.net
| Solvent | Polarity | Absorption Maximum (λmax) |
|---|---|---|
| Methylcyclohexane | Nonpolar | 358 nm |
| Acetonitrile | Polar Aprotic | 376 nm |
| Water | Polar Protic | 397 nm |
The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity can be further analyzed using the Lippert-Mataga equation. This model correlates the Stokes shift to the orientation polarizability of the solvent, which is a function of its dielectric constant and refractive index. researchgate.netbeilstein-journals.org A linear relationship in a Lippert-Mataga plot indicates that dipole-dipole interactions are the primary drivers of the observed solvatochromic shifts. researchgate.net
Intermolecular Hydrogen Bonding Influences on Excited States
In protic solvents, such as water and alcohols, intermolecular hydrogen bonding plays a crucial role in the excited-state dynamics of molecules containing hydrogen-bond accepting groups, like the carbonyl group in this compound. researchgate.netnih.gov These interactions can significantly affect the photophysical properties, often competing with other deactivation pathways of the excited state. researchgate.net
For molecules like DMACA, which can form a twisted intramolecular charge transfer (TICT) state upon excitation, intermolecular hydrogen bonding with protic solvents presents an alternative deactivation channel. researchgate.net The TICT state is characterized by a perpendicular arrangement of the donor (diethylamino group) and acceptor (cinnamaldehyde moiety) parts of the molecule, leading to a highly polar, charge-separated state that is responsible for an "anomalous" low-energy fluorescence band in polar aprotic solvents. researchgate.net
However, in protic solvents, the hydrogen bonding interaction between the solvent's hydrogen donor and the carbonyl group of the cinnamaldehyde can become a dominant deactivation pathway. researchgate.net This hydrogen bonding can act as an efficient fluorescence quenching channel, hindering the formation of the TICT state. researchgate.netnih.gov The result is a competition between the formation of the TICT state and deactivation via hydrogen bonding. researchgate.net The formation of intermolecular hydrogen bonds can lead to fluorescence quenching because it provides a mechanism for the excited-state molecule to release energy through non-radiative pathways. nih.govmdpi.com The strength of this quenching effect often increases with the hydrogen-bonding ability of the solvent. mdpi.com
Studies have shown that intermolecular hydrogen bonds can enhance the deactivation of the excited state through internal conversion, acting as an efficient accepting mode for this radiationless process. nih.gov This leads to a reduction in both the fluorescence lifetime and quantum yield in protic solvents compared to aprotic solvents of similar polarity. mdpi.com
Reactivity and Chemical Transformation Mechanisms
Electrophilic Reactivity of the Cinnamaldehyde (B126680) Core
The cinnamaldehyde core of the molecule is an α,β-unsaturated aldehyde, which makes it an ambident electrophile. This means it has two primary sites susceptible to nucleophilic attack: the aldehyde carbonyl carbon and the β-carbon of the alkene. nih.gov The reactivity at these sites is significantly modulated by the powerful electron-donating effect of the para-diethylamino group.
The conjugated system in trans-4-(Diethylamino)cinnamaldehyde qualifies it as a Michael acceptor, where nucleophiles can add to the β-carbon. This reaction, known as the Michael addition or conjugate addition, is fundamental for many α,β-unsaturated carbonyl compounds. srce.hr The electrophilicity of the β-carbon, which is crucial for this reaction, is influenced by the electronic properties of the substituents on the aromatic ring. researchgate.netresearchgate.net
In the case of this compound, the strong electron-donating diethylamino group pushes electron density through the conjugated system. This effect reduces the partial positive charge on the β-carbon, thereby decreasing its electrophilicity compared to unsubstituted cinnamaldehyde. Consequently, its "native" reactivity in uncatalyzed Michael additions, for example with thiols, is expected to be low. nih.gov For a reaction to occur efficiently, catalysis is often required to enhance the electrophilicity of the β-carbon, for instance, through the formation of an iminium ion. nih.gov The reversibility of such additions depends on the stability of the resulting adduct; the loss of the extensive conjugation upon adduct formation can make the reverse reaction favorable. nih.govresearchgate.net
Table 1: Factors Influencing Michael Acceptor Reactivity
| Factor | Description | Effect on this compound |
| Electronic Effects | The electron-donating diethylamino group increases electron density across the conjugated system. | Reduces the inherent electrophilicity of the β-carbon, making it a "soft" electrophile. researchgate.netresearchgate.net |
| Catalysis | Lewis acids or organocatalysts (e.g., primary/secondary amines) can activate the molecule. | Formation of an iminium ion with an amine catalyst increases the LUMO coefficient on the β-carbon, facilitating nucleophilic attack. nih.gov |
| Nucleophile | The nature of the nucleophile (e.g., "soft" nucleophiles like thiols vs. "hard" nucleophiles). | Soft nucleophiles like thiols are the typical reactants in thia-Michael additions. srce.hr |
| Adduct Stability | The thermodynamic stability of the resulting Michael adduct. | The formation of an adduct leads to a loss of conjugation, which can favor the reverse reaction (reversibility). nih.gov |
The aldehyde group is a primary site for nucleophilic attack, leading to a variety of condensation reactions. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. uomustansiriyah.edu.iqresearchgate.net This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the rate-determining dehydration of this intermediate to yield the final imine product. eijppr.com
Aromatic aldehydes that are part of an effective conjugated system, such as this compound, readily form Schiff bases that are often highly stable. uomustansiriyah.edu.iqresearchgate.net These reactions are synthetically versatile and have been used to create a wide range of derivatives from various cinnamaldehydes and primary amines, such as 4-aminoantipyrine. mdpi.com The carbonyl group can also react with other nucleophiles. For instance, under certain conditions, it can react with thiols to form dithioacetals. nih.gov
Reaction Kinetics and Mechanisms
The kinetics of reactions involving this compound are crucial for understanding its transformation pathways, particularly in biological and chemical systems.
The stability of the resulting imine bond is highly pH-dependent. Hydrolysis of the Schiff base to regenerate the aldehyde and amine is catalyzed at low pH values. mdpi.com This pH-sensitive stability is a key feature exploited in the design of stimuli-responsive systems, where cinnamaldehyde can be released from a polymer or surface under acidic conditions. mdpi.comnih.gov Generally, Schiff bases derived from aromatic aldehydes are more stable than those from aliphatic aldehydes due to conjugation. uomustansiriyah.edu.iq
Table 2: General Kinetic Steps in Schiff Base Formation
| Step | Reaction | Key Characteristics |
| 1 | Nucleophilic addition of amine to carbonyl carbon | Forms a transient carbinolamine intermediate. |
| 2 | Dehydration of the carbinolamine | This is typically the rate-determining step and is subject to acid/base catalysis. eijppr.com |
| Overall | R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O | A reversible condensation reaction. researchgate.net |
Trans-4-(Dialkylamino)cinnamaldehydes are effective substrates for enzymes like aldehyde dehydrogenase (ALDH). nih.gov Studies using the closely related compound trans-4-(N,N-dimethylamino)cinnamaldehyde (DACA) show that it acts as a chromophoric substrate for ALDH, binding to the enzyme with a dissociation constant in the low micromolar range. nih.gov
pH-Dependent Reactivity and Reaction Stoichiometry
The reactivity of this compound and its derivatives is often strongly dependent on the pH of the surrounding medium. This is evident in both enzymatic and non-enzymatic reactions.
The pH also governs the stability of derivatives formed from the aldehyde group. As mentioned, the imine bond of a Schiff base is susceptible to acid-catalyzed hydrolysis. centralasianstudies.orgmdpi.com This principle is used to design systems where cinnamaldehyde is covalently linked via an imine bond and can be released in a controlled manner upon exposure to an acidic environment. mdpi.com
Table 3: Summary of pH Effects on Reactivity
| Reaction Type | pH Effect | Mechanism/Observation | Source |
| Enzymatic Dehydrogenation (ALDH) | Reaction velocity increases significantly from pH 5.0 to 9.0. | Increased pH enhances the decomposition rate of the enzyme-acyl intermediate. | nih.gov |
| Schiff Base Hydrolysis | Hydrolysis is catalyzed by acidic conditions. | The imine bond is labile at low pH, leading to cleavage and release of the aldehyde and amine. | centralasianstudies.orgmdpi.com |
| Reaction Stoichiometry (ALDH) | Stoichiometry of substrate binding (2:1) remains constant between pH 5.0 and 9.0. | Despite a 74-fold rate increase, the binding ratio of DACA to the enzyme does not change. | nih.gov |
Applications in Analytical Chemistry
Chromogenic and Fluorescent Reagent Applications
The structural features of trans-4-(diethylamino)cinnamaldehyde make it suitable for use as a chromogenic and fluorescent reagent. Its diethylamino group is a strong electron-donating group, which, in conjugation with the cinnamaldehyde (B126680) system, results in a molecule that can undergo significant electronic changes upon reaction, leading to the formation of intensely colored or fluorescent products. cymitquimica.com
This reactivity is highly analogous to its more well-known dimethylamino counterpart, p-Dimethylaminocinnamaldehyde (DMACA), which is widely used as a chromogenic reagent for the specific detection of certain classes of compounds, notably indoles, flavanols, and proanthocyanidins (B150500). wikipedia.orgnih.govsigmaaldrich.com The underlying principle involves an acid-catalyzed condensation reaction. Under acidic conditions, the aldehyde reacts with electron-rich nucleophilic sites on target analytes to form a highly colored and conjugated azafulvenium salt. researchgate.net This reaction provides a basis for sensitive colorimetric assays, where the concentration of an analyte in a sample can be determined by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer. Given its similar structure, this compound is expected to function similarly.
The table below outlines the principle of this chromogenic reaction.
| Reagent Family | Target Analytes | Reaction Principle | Result |
| p-Dialkylaminocinnamaldehydes | Indoles, Flavanols, Proanthocyanidins | Acid-catalyzed condensation with an electron-rich moiety on the analyte. | Formation of a highly colored and/or fluorescent adduct (e.g., azafulvenium salt). |
This table describes the general mechanism by which p-dialkylaminocinnamaldehydes, including this compound, function as chromogenic reagents.
This property makes it a potentially valuable tool for quantitative analysis in fields such as food chemistry (for flavanols in beverages), microbiology (for detecting indole (B1671886) production by bacteria), and plant science. wikipedia.orgnih.gov
Spectrophotometric Detection and Quantification of Primary Aromatic Amines
trans-4-(Dimethylamino)cinnamaldehyde (DMACA) serves as an effective reagent for the spectrophotometric determination of primary aromatic amines (PAAs), a class of compounds widely used in the manufacturing of dyes, pesticides, and pharmaceuticals. The analytical method is based on a condensation reaction between the aldehyde group of DMACA and the primary amino group of the PAA. researchgate.netresearchgate.net This reaction, often carried out in an acidic medium, results in the formation of a colored Schiff base, a compound containing a carbon-nitrogen double bond. researchgate.net
The intensity of the color produced is directly proportional to the concentration of the primary aromatic amine, allowing for quantitative analysis using a spectrophotometer. researchgate.net Optimal reaction conditions, including solvent and pH, have been established to maximize the analytical signal and ensure the stability of the colored product. researchgate.net For instance, studies on the reaction with sulfanilamides, a group of pharmaceutical compounds containing a PAA moiety, demonstrated that using acetonitrile (B52724) as a solvent leads to the formation of highly colored, soluble products suitable for analysis. researchgate.net A correlation has been observed between the optimal pH for the reaction and the acidity constant (pKa) of the specific arylamine being analyzed. researchgate.net This method provides a simple and sensitive approach for quantifying PAAs in various samples, including pharmaceutical formulations. researchgate.net
Quantification of Proanthocyanidins in Complex Biological Samples (e.g., Cranberry Products)
One of the most prominent applications of DMACA is in the quantification of proanthocyanidins (PACs), also known as condensed tannins, which are complex polyphenolic compounds found in many plants. nih.gov The DMACA assay is particularly valued for its high sensitivity and specificity for flavan-3-ols, the monomeric units of PACs. researchgate.netnih.gov
The DMACA assay is a colorimetric method used to determine the total PAC content in various products, most notably those derived from cranberry (Vaccinium macrocarpon). regulations.govbohrium.com The reaction mechanism involves the protonation of the aldehyde group in DMACA under strong acid conditions, forming a highly reactive carbocation. dmac-asso.org This carbocation then specifically reacts with the electron-rich C-8 position of the flavan-3-ol (B1228485) A-ring, producing a green or blue-colored complex that exhibits maximum absorbance at approximately 640 nm. regulations.govdmac-asso.org This high wavelength of measurement is advantageous as it avoids interference from other pigments like anthocyanins, which absorb at lower wavelengths. regulations.gov
Over the years, the method has been optimized to improve its simplicity, speed, and reproducibility for quality control purposes. dmac-asso.org Key parameters that have been studied and optimized include reagent concentration, acidity, reaction time, and temperature. ub.edu For instance, one modified and validated method for cranberry products shortened the reaction time to 5 minutes and demonstrated excellent reproducibility, with relative standard deviations (RSDs) for repeatability below 2.7%. dmac-asso.org The use of 96-well plate spectrophotometers has further enhanced the throughput and efficiency of the assay. nih.gov
| Parameter | Result | Reference |
| Linearity (r²) | >0.99 | dmac-asso.org |
| Repeatability (RSD) | <2.7% | dmac-asso.org |
| Reproducibility (RSD) | <1.6% | dmac-asso.org |
| Spiked Recovery | 97.1% - 99.1% | dmac-asso.org |
| Between-Laboratory Variability (RSD) | 8% - 32% | researchgate.net |
Table 1: Validation Parameters for the Optimized DMACA Method for Quantifying Proanthocyanidins in Cranberry Products.
Beyond its use in spectrophotometric assays, DMACA has been ingeniously applied as a fluorescent dye for the high-resolution localization of PACs within plant tissues. nih.govfrontiersin.org This application is crucial for understanding the in-planta function and distribution of PACs at a cellular and subcellular level. frontiersin.org When used as a fluorophore, DMACA specifically binds to PACs, enabling their visualization using advanced techniques like confocal microscopy. nih.gov
This method has been successfully used to image PACs in the cell walls and intracellular compartments of Populus root tissues, revealing previously unreported details of wall-bound PACs. frontiersin.org The technique is valued for its ease of use, the high photostability of the DMACA dye, and its compatibility with other fluorescent dyes for co-localization studies with other cellular components, such as cell wall polymers. frontiersin.org Embedding tissues in matrices like LR White or paraffin (B1166041) after DMACA staining preserves the physical integrity of the cells, allowing for clear, cell-specific imaging. researchgate.net While effective in root tissues, care must be taken in other plant parts that may contain compounds that autofluoresce in the same red spectral region as the DMACA signal. nih.gov
Despite its sensitivity and widespread use, the DMAC assay is not without its challenges, particularly when analyzing complex biological mixtures. A major consideration for accuracy is the choice of an appropriate standard. researchgate.net For many years, the commercially available procyanidin (B600670) A2 dimer was used as the standard. regulations.govresearchgate.net However, research has shown that this can lead to a significant underestimation of PAC content, especially in samples rich in higher molecular weight PACs. nih.gov The use of a standard prepared from an extract of the material being tested, such as a cranberry-derived PAC standard (c-PAC), provides more accurate quantification. researchgate.netnih.gov
The structural heterogeneity of PACs themselves presents another challenge. The molar absorption coefficient (MAC) in the DMAC reaction is not uniform across all PAC species. nih.gov The degree of polymerization and the type of linkage between flavan-3-ol units (e.g., A-type vs. B-type) significantly impact the absorbance response. nih.gov For example, cranberry PACs, which have a high proportion of A-type linkages, show a different absorbance relationship compared to cocoa PACs, which are rich in B-type linkages. regulations.govnih.gov Consequently, while the DMAC assay is robust for comparing PAC content within a specific type of food like cranberries, it may not be appropriate for accurately comparing concentrations across different food types with varying PAC structures. regulations.govresearchgate.net
Application as a Fluorescent Probe in Enzyme Activity Assays
trans-4-(N,N-dimethylamino)cinnamaldehyde (DACA), a close analogue of the diethylamino compound, has been identified as a valuable chromophoric and fluorogenic substrate for studying enzyme activity. nih.gov A notable example is its use in assays for aldehyde dehydrogenase, an enzyme that catalyzes the oxidation of aldehydes. nih.govnih.gov
DACA's fluorescence is significantly enhanced upon binding to the active site of aldehyde dehydrogenase. nih.gov This property allows researchers to monitor the binding event and study the enzyme-substrate interaction in real-time. The compound acts as a substrate, being converted by the enzyme, and its chromophoric nature allows for the trapping and identification of the peptide fragment at the active site to which it becomes covalently attached during catalysis. nih.gov By studying the kinetics of DACA's interaction with the enzyme under various conditions (e.g., different pH levels), researchers can gain insights into the enzyme's catalytic mechanism, such as the formation and decomposition of the enzyme-acyl intermediate, and identify the rate-limiting step of the reaction. nih.gov This application highlights the utility of such cinnamaldehyde derivatives as dynamic probes for exploring enzyme function and kinetics. rsc.orgnih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Ground State Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.org DFT calculations for trans-4-(Diethylamino)cinnamaldehyde and its analogs have been employed to determine its optimized molecular geometry, electronic properties, and vibrational frequencies in the ground state.
Studies on similar compounds, such as 4-(Dimethylamino) Benzaldehyde (B42025) (DMABA), have utilized DFT methods like B3LYP with various basis sets to calculate optimized geometrical parameters, including bond lengths and angles. conicet.gov.ar For trans-cinnamaldehyde, DFT calculations have been used to investigate properties like the HOMO-LUMO energy gap, polarizability, and structural parameters in both the gas phase and in different solvents. semnan.ac.ir These calculations show that the ground state optimized structure of related molecules like 4-N,N-dimethylamino cinnamaldehyde (B126680) (DMACA) is planar, with a significant ground state dipole moment, which increases in polar solvents due to stabilization of the dipolar state through dipole-dipole interactions. ias.ac.in The planarity of the molecule is crucial for the delocalization of π-electrons across the cinnamaldehyde backbone and the diethylamino group.
Table 1: Calculated Ground State Properties for Cinnamaldehyde Derivatives from DFT Studies
| Property | Value/Observation | Reference Compound | Method |
|---|---|---|---|
| Molecular Geometry | Planar | DMACA | B3LYP/6-31G(d) |
| Dipole Moment (Vacuum) | 7.4 D | DMACA | DFT |
| Dipole Moment (Polar Solvent) | Increased compared to vacuum | DMACA | DFT |
This table is interactive. Click on the headers to sort the data.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Modeling and Transitions
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orguci.edu It is particularly useful for modeling electronic transitions, such as those observed in UV-visible absorption and emission spectra. rsc.org
For molecules like 4-N,N-dimethylamino cinnamaldehyde (DMACA), a close analog of this compound, TDDFT calculations have been instrumental in understanding their photophysical behavior. ias.ac.in These studies calculate vertical excitation energies, which correspond to absorption energies. ias.ac.in The calculations reveal that the primary electronic transition from the ground state is of a ππ* nature, corresponding to a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in In the ground state, the lone pair of electrons on the nitrogen atom is delocalized over the adjacent phenyl group. ias.ac.in TDDFT studies, often combined with a Polarizable Continuum Model (PCM) to simulate solvent effects, show a significant red shift (bathochromic shift) in the calculated absorption and emission energies in polar solvents, which is a clear indicator of the charge transfer nature of the excited state. ias.ac.inresearchgate.net
Table 2: TDDFT Calculated Excited State Parameters for DMACA
| Solvent Condition | Calculated Property | Observation |
|---|---|---|
| Vacuum & Aprotic Solvents | Absorption & Emission Energies | Large bathochromic shift in polar solvents |
| Planar Geometry | Electronic Transition | Predominantly ππ* (HOMO to LUMO) |
This table is interactive. Users can filter data based on solvent condition.
Computational Approaches to Intramolecular Charge Transfer Mechanisms
The "push-pull" nature of this compound, with its electron-donating diethylamino group and electron-accepting cinnamaldehyde moiety, facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation. researchgate.net Computational methods are essential for elucidating the mechanism of this process. The Twisted Intramolecular Charge Transfer (TICT) model is a prominent explanation for the dual fluorescence observed in many donor-acceptor molecules. ias.ac.inresearchgate.net
According to computational studies on the analog DMACA, after initial excitation to a locally excited (LE) state, the molecule can undergo a twisting motion around the bond connecting the dimethylamino group to the phenyl ring. ias.ac.in This rotation leads to a more stable, energetically relaxed charge transfer state, the TICT state. ias.ac.in Potential energy surface (PES) calculations within the DFT framework show that this twisting motion leads to a minimum on the energy surface. ias.ac.in In the twisted conformation (at an angle of approximately 90°), the donor and acceptor moieties are electronically decoupled. researchgate.net This leads to a localization of the donor's lone pair electrons, facilitating a charge transfer to the π* orbital of the acceptor carbonyl group. researchgate.net This transition to the TICT state is characterized by a change from a ππ* transition to one with significant nπ* character. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aldehydes and Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed to predict the activity of new, unsynthesized compounds. bio-hpc.eu This approach is widely applied to various classes of compounds, including aldehydes and their derivatives. mdpi.commanchester.ac.uk
For cinnamaldehyde derivatives, QSAR models have been successfully developed to predict their antifungal activity against wood-decaying fungi. mdpi.comnih.gov In these studies, molecular descriptors (variables that characterize the chemical structure) are calculated and correlated with the observed biological activity using statistical methods like multiple linear regression. mdpi.comnih.gov The resulting models have shown good correlation coefficients (e.g., R² > 0.9), indicating strong predictability and stability. mdpi.comnih.gov Similarly, QSAR models have been applied to predict the toxicity of aromatic aldehydes to organisms like Tetrahymena pyriformis. manchester.ac.uk These models can guide the design of new cinnamaldehyde derivatives with enhanced or specific biological activities. mdpi.com
Table 3: Examples of QSAR Model Applications for Aldehyde Derivatives
| Compound Class | Predicted Activity | Statistical Method | Model Performance (R²) |
|---|---|---|---|
| Cinnamaldehyde Derivatives | Antifungal | Multiple Linear Regression | 0.910 - 0.926 |
| Aromatic Aldehydes | Toxicity | Partial Least Squares (PLS) | Not specified |
This interactive table allows users to explore different QSAR applications.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a ligand and its target protein. nih.govnih.gov
For cinnamaldehyde and its derivatives, molecular docking has been used to investigate their potential as anticancer agents by simulating their interaction with various cancer-related protein receptors. nih.govresearchgate.net These simulations can identify the most probable binding site on the protein and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. bmmj.org For instance, a study on cinnamaldehyde's interaction with alpha-lactalbumin showed a single binding site with predominantly hydrophobic interactions. bmmj.org Such simulations provide insights into the mechanism of action at a molecular level and can guide the modification of the ligand's structure to improve its binding affinity and selectivity for a specific protein target. researchgate.netrsc.org
Design Principles and Structure Property Relationships of Cinnamaldehyde Derivatives
The versatile chemical scaffold of cinnamaldehyde (B126680), characterized by a phenyl ring attached to an α,β-unsaturated aldehyde, serves as a foundational structure for a vast array of derivatives with tunable properties. Strategic modifications to this core structure, particularly through the introduction of various substituents on the phenyl ring, allow for the precise engineering of its electronic, optical, and biological characteristics. The compound trans-4-(Diethylamino)cinnamaldehyde exemplifies a classic "push-pull" system, where the interplay between an electron-donating group and an electron-accepting moiety dictates its unique chemical behavior and function.
Interactions with Biological Systems: Mechanistic Insights
Enzyme-Substrate and Ligand-Protein Binding Mechanisms
The interaction of aminocinnamaldehyde derivatives with Aldehyde Dehydrogenase (ALDH), a critical enzyme family responsible for oxidizing aldehydes to carboxylic acids, has been characterized in detail using the chromophoric substrate trans-4-(N,N-dimethylamino)cinnamaldehyde (DACA). nih.govnih.gov These studies provide a clear window into the binding and catalytic mechanisms of ALDH.
trans-4-(N,N-dimethylamino)cinnamaldehyde binds directly to the active site of Aldehyde Dehydrogenase. nih.gov This binding is competitive, as other substrates like benzaldehyde (B42025) and substrate-competitive inhibitors can interfere with it. nih.gov The fluorescence of DACA is notably enhanced and blue-shifted upon binding to ALDH, a phenomenon that occurs even in the absence of a coenzyme. nih.gov
Research has established that both cytosolic (E1) and mitochondrial (E2) isozymes of ALDEH, which are homotetramers, bind DACA with a stoichiometry of 2 moles of DACA per mole of the tetrameric enzyme. nih.gov This suggests that only two of the four potential active sites are actively engaged in catalysis at any given time. nih.gov The binding affinity is strong, with a reported dissociation constant (Kd) in the range of 1-4 µM. nih.gov
| Parameter | Value | Enzyme Isozymes | Source(s) |
| Binding Stoichiometry | 2 mol DACA / mol enzyme | E1 (cytosolic) & E2 (mitochondrial) | nih.govnih.gov |
| Dissociation Constant (Kd) | 1-4 µM | E1 (cytosolic) & E2 (mitochondrial) | nih.gov |
The catalytic cycle of ALDH involves a multi-step process that begins with the nucleophilic attack on the aldehyde substrate. frontiersin.org For substrates like DACA, this leads to the formation of a covalent acyl-enzyme intermediate. nih.govnih.gov
Nucleophilic Attack: A key amino acid residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the cinnamaldehyde (B126680) derivative. frontiersin.org Studies have unequivocally identified a conserved cysteine residue (Cys-302 in human ALDH) as this nucleophile. nih.gov This is supported by experiments where specific labeling of Cys-302 with iodoacetamide (B48618) prevents the formation of the covalent intermediate. nih.gov Some studies have also suggested the potential involvement of a serine residue in this process under certain conditions. nih.gov
Thiohemiacetal Intermediate: The initial attack forms a transient tetrahedral thiohemiacetal intermediate. frontiersin.org
Hydride Transfer: This is followed by the transfer of a hydride ion from the substrate to the cofactor NAD+, reducing it to NADH. frontiersin.org
Acyl-Enzyme Intermediate: This results in the formation of a chromophoric thioester acyl-enzyme intermediate, which can be spectrally observed. nih.gov The stoichiometry of this trapped intermediate is also 2 moles per mole of enzyme, consistent with the initial binding. nih.gov
Deacylation: The final step is the hydrolysis of the acyl-enzyme intermediate, which releases the corresponding carboxylic acid product (trans-4-(N,N-dimethylamino)cinnamic acid) and regenerates the free enzyme for the next catalytic cycle. frontiersin.org
The catalytic efficiency of ALDH is sensitive to environmental factors such as pH and the presence of metal ions. Studies on the oxidation of DACA have shown that an increase in pH from 5.0 to 9.0 results in a 74-fold enhancement in the reaction velocity. nih.gov Interestingly, this significant rate increase occurs while the stoichiometry of the acyl-enzyme intermediate remains constant at 2 mol/mol of enzyme. nih.govnih.gov This indicates that the increased pH primarily accelerates the decomposition (hydrolysis) of the acyl-enzyme intermediate, which is a rate-limiting step at lower pH values. nih.gov
| Condition | Effect on Reaction Velocity | Effect on Acyl-Enzyme Intermediate Level | Inferred Mechanistic Impact | Source(s) |
| Increasing pH (5.0 to 9.0) | 74-fold increase | Remains constant (2 mol/mol) | Increases rate of intermediate decomposition | nih.gov |
| Adding 150 µM Mg²⁺ (at pH 7.0) | 11.5-fold further increase | Decreases to ~1 mol/mol | Further increases rate of intermediate decomposition, shifting the overall rate-limiting step | nih.gov |
The function of ALDH is critically dependent on the precise arrangement of amino acids within its active site. Site-directed mutagenesis studies on ALDH have illuminated the roles of key residues.
Cysteine-302: As the catalytic nucleophile, any substitution of Cys-302 would be expected to eliminate the enzyme's ability to form the necessary covalent thiohemiacetal and acyl-enzyme intermediates, thereby abolishing catalytic activity. nih.gov This residue is conserved across all known ALDH sequences. nih.gov
Glutamate-268: This residue is believed to act as a general base, activating the catalytic cysteine for its nucleophilic attack. frontiersin.org Mutation of this glutamate (B1630785) residue severely impairs enzymatic function, as the activation of the cysteine is a prerequisite for the entire catalytic cycle.
Glutamate-487: A well-known natural substitution occurs in the ALDH2 isozyme (ALDH2*2), prevalent in certain populations, where glutamate at position 487 is replaced by lysine. wikipedia.org This single amino acid change dramatically reduces enzymatic activity, leading to the accumulation of toxic acetaldehyde (B116499) after alcohol consumption. wikipedia.org This highlights the importance of residues outside the immediate catalytic core in maintaining the structural integrity and function of the active site.
While not a primary target, the parent compound cinnamaldehyde and its derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, making them potential leads for novel antimicrobial agents. nih.govnih.gov FtsZ is a prokaryotic homologue of tubulin and is essential for forming the Z-ring at the site of bacterial cell division. nih.gov The proposed inhibitory mechanism for cinnamaldehyde analogues involves several key actions:
Inhibition of GTPase Activity: FtsZ assembly is dependent on the hydrolysis of Guanosine triphosphate (GTP). Cinnamaldehyde has been shown to inhibit the GTPase activity of FtsZ, which in turn hinders the protein's ability to polymerize correctly. nih.govfrontiersin.org
Perturbation of Z-Ring Assembly: By interfering with FtsZ polymerization and bundling, cinnamaldehyde analogues disrupt the formation and morphology of the cytokinetic Z-ring in vivo. nih.gov This leads to an elongated, filamentous phenotype in bacteria as they are unable to complete cell division. frontiersin.org
Active Site Binding: In silico docking models and NMR studies suggest that cinnamaldehyde binds to a pocket in the C-terminal region of FtsZ, specifically involving the T7 loop. nih.govfrontiersin.org This binding is thought to allosterically inhibit the protein's assembly dynamics. nih.gov The interaction is driven by favorable enthalpic interactions. nih.gov
This mechanism, established for cinnamaldehyde and other analogues, provides a strong hypothetical framework for how trans-4-(Diethylamino)cinnamaldehyde would likely function as an FtsZ inhibitor.
Molecular Mechanisms of Histone Deacetylase (HDAC8) Inhibition (via Analogues)
The alteration in the expression of histone deacetylase 8 (HDAC8), a class I HDAC enzyme, has been associated with the progression of various cancers, making its selective inhibition a viable strategy in cancer therapy. nih.gov Research into natural compounds has revealed that phenolic compounds, in particular, may possess HDAC inhibitory activity. nih.gov
Studies have investigated the potential of bioactives found in cinnamon, which are analogues of this compound, to inhibit HDAC8 activity. In vitro assays have demonstrated that aqueous cinnamon extract can significantly inhibit HDAC8 activity. nih.gov Further analysis of the bioactive components of cinnamon, namely cinnamaldehyde, cinnamic acid, and cinnamyl alcohol, has shown that they also exhibit HDAC8 inhibitory activity. nih.govresearchgate.net Computational molecular docking studies have provided insights into the potential mechanism of this inhibition. These studies suggest that cinnamaldehyde and its related bioactives can bind to the active site of the HDAC8 enzyme. nih.govresearchgate.net The binding is proposed to involve hydrogen bond interactions within the active site, in a manner similar to known HDAC inhibitors like Trichostatin A. researchgate.net Additionally, interactions with the zinc ion in the active site are also believed to contribute to the inhibitory effect. researchgate.net
While these findings are based on analogues, they suggest a potential mechanism by which compounds with a similar cinnamaldehyde scaffold, such as this compound, might exert inhibitory effects on HDAC8. The synergistic action of various phenolic compounds in cinnamon extracts suggests that a combination of these bioactives may be more effective in inhibiting HDAC8 activity than the individual compounds alone. nih.gov Further research has also indicated that trans-cinnamaldehyde and trans-cinnamic acid can inhibit the activity of another class I enzyme, HDAC1. nih.gov
Mechanistic Studies in Cellular Contexts (Derived from Analogous Cinnamaldehyde Compounds)
Modulation of Cellular Signaling Pathways (e.g., NF-κB, JNK/p38 MAPK, PI3K-Akt Pathways)
Analogous cinnamaldehyde compounds have been shown to exert their biological effects by modulating several key cellular signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. nih.gov Studies have shown that cinnamaldehyde can effectively inhibit the activation of NF-κB. nih.govresearchgate.net This inhibition, in turn, suppresses the expression of NF-κB target genes, including those for inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory action of cinnamaldehyde is linked to its antioxidative properties and its ability to restore redox balance, which is crucial for preventing the activation of NF-κB. nih.gov In the context of cancer, the modulation of NF-κB by cinnamaldehyde is a key mechanism of its anti-inflammatory effects. nih.gov
JNK/p38 MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the JNK and p38 pathways, are involved in cellular responses to stress, inflammation, and apoptosis. researchgate.net Research indicates that cinnamaldehyde and its analogues can modulate these pathways. For instance, trans-cinnamaldehyde has been found to elicit anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38 MAPKs in activated macrophages. nih.gov In chondrocytes and synoviocytes, cinnamaldehyde has demonstrated a dose-dependent reduction in the phosphorylation of JNK and p38, highlighting its potential to modulate inflammatory conditions in these cells. mdpi.com
PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. jppres.com Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway, which contributes to its anticancer effects by regulating the expression of genes involved in apoptosis and invasion. mdpi.com In some cellular contexts, cinnamaldehyde can activate the PI3K/Akt pathway, leading to downstream effects such as the promotion of angiogenesis. drugscreen.org.cnnih.gov Studies have also suggested that cinnamaldehyde can attenuate kidney senescence and injury by activating the PI3K/Akt pathway-mediated autophagy. nih.gov
| Signaling Pathway | Effect of Cinnamaldehyde Analogues | Key Downstream Effects | References |
|---|---|---|---|
| NF-κB | Inhibition of activation | Suppression of inflammatory gene expression (iNOS, COX-2) | nih.gov, researchgate.net |
| JNK/p38 MAPK | Inhibition of phosphorylation | Reduction of inflammatory responses | mdpi.com, nih.gov |
| PI3K-Akt | Inhibition or Activation (context-dependent) | Regulation of apoptosis, angiogenesis, and autophagy | mdpi.com, nih.gov, drugscreen.org.cn |
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
Analogues of cinnamaldehyde have been demonstrated to inhibit the growth of cancer cells and induce apoptosis through a variety of molecular mechanisms. nih.govmdpi.com
One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Cinnamaldehyde can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to initiate the apoptotic cascade. nih.gov Cinnamaldehyde has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov Furthermore, it can modulate the expression of the Bcl-2 family of proteins, increasing the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.gov
The activation of caspases, a family of proteases that execute apoptosis, is another critical step. Cinnamaldehyde treatment has been shown to lead to the activation of caspase-3 and caspase-9. mui.ac.irresearchgate.net In some cancer cell lines, cinnamaldehyde has been observed to induce cell cycle arrest, often at the G2/M phase, which prevents the cells from dividing and proliferating. nih.gov
The induction of apoptosis by cinnamaldehyde is also linked to the generation of reactive oxygen species (ROS). mdpi.com This increase in ROS can lead to DNA damage, which in turn can trigger apoptotic pathways. mdpi.com
Anti-angiogenic Mechanisms at the Molecular Level
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Cinnamaldehyde and its analogues have been shown to possess anti-angiogenic properties. nih.govmdpi.com
A key molecular mechanism underlying this effect is the inhibition of the mTOR signaling pathway. nih.govmdpi.com Inhibition of mTOR leads to a cessation of the production of the hypoxia-inducible factor 1-alpha (HIF-1α) protein. nih.govmdpi.com HIF-1α is a crucial transcription factor that regulates the expression of genes involved in angiogenesis, most notably vascular endothelial growth factor (VEGF). nih.govresearchgate.net By reducing HIF-1α levels, cinnamaldehyde effectively suppresses the production of VEGF, a potent stimulator of angiogenesis. nih.govresearchgate.net
In addition to inhibiting VEGF production, cinnamaldehyde can also directly affect endothelial cells, the cells that line blood vessels. Studies have shown that cinnamaldehyde can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). drugscreen.org.cnnih.gov This direct effect on endothelial cells further contributes to its anti-angiogenic activity. The pro-angiogenic effects of cinnamaldehyde in other contexts, such as wound healing, are mediated by the activation of the PI3K/AKT and MAPK signaling pathways, leading to increased VEGF secretion. drugscreen.org.cnnih.gov
Interference with Biofilm Formation Mechanisms
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Cinnamaldehyde and its derivatives have demonstrated the ability to inhibit biofilm formation in various pathogenic bacteria and fungi. nih.govfrontiersin.orgresearchgate.net
One of the primary mechanisms by which these compounds interfere with biofilm formation is through the inhibition of quorum sensing (QS). nih.gov QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in biofilm development. Cinnamaldehyde has been shown to act as a QS inhibitor at sub-inhibitory concentrations. nih.gov
At the molecular level, cinnamaldehyde analogues can alter the expression of genes related to biofilm formation and virulence. nih.gov For example, in Vibrio parahaemolyticus, these compounds have been observed to downregulate major QS and biofilm-related genes such as aphA, cpsA, luxS, and opaR. nih.gov In uropathogenic Escherichia coli (UPEC), trans-cinnamaldehyde has been found to reduce the expression of genes involved in attachment and invasion, such as those related to fimbriae production (fimA, fimH). mdpi.com
Furthermore, cinnamaldehyde can disrupt bacterial motility, which is often a prerequisite for initial surface attachment and subsequent biofilm formation. researchgate.net It has been shown to reduce the intracellular concentrations of the secondary messenger cyclic di-GMP, which is a key regulator of biofilm formation in bacteria like Pseudomonas aeruginosa. researchgate.net
| Organism | Mechanism of Biofilm Inhibition | Affected Genes/Pathways | References |
|---|---|---|---|
| Vibrio parahaemolyticus | Downregulation of QS and biofilm-related genes | aphA, cpsA, luxS, opaR | nih.gov |
| Uropathogenic E. coli | Reduction in expression of attachment and invasion genes | fimA, fimH | mdpi.com |
| Pseudomonas aeruginosa | Inhibition of quorum sensing and reduction of c-di-GMP | Quorum sensing pathways, c-di-GMP signaling | researchgate.net, nih.gov |
| Candida albicans | Inhibition of hyphal growth and cell aggregation | Down-regulation of ECE1, IFD6, RBT5, UCF1, UME6 | frontiersin.org |
Interaction with Reactive Oxygen Species (ROS) Pathways and Oxidative Stress
Cinnamaldehyde's interaction with reactive oxygen species (ROS) pathways and oxidative stress is multifaceted and context-dependent. mdpi.comscienceopen.com ROS are chemically reactive molecules containing oxygen that can act as both damaging agents and signaling molecules. mdpi.com
In the context of cancer, cinnamaldehyde can induce the production of ROS. mdpi.com This increase in intracellular ROS levels can lead to oxidative stress, which in turn can cause DNA damage and trigger apoptosis in cancer cells. mdpi.com The ROS-dependent apoptosis induced by cinnamaldehyde can involve the activation of transcription factors such as NF-κB. mdpi.com
Conversely, cinnamaldehyde and its derivatives can also exhibit antioxidant properties, protecting cells from oxidative damage. nih.govmdpi.com They can scavenge free radicals and enhance the cellular antioxidant defense systems. nih.gov For instance, cinnamaldehyde has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in protecting endothelial cells against oxidative stress-induced damage. mdpi.comnih.gov This protective effect is achieved by promoting the translocation of the transcription factor Nrf2 to the nucleus, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov
In neuronal cells, cinnamaldehyde has been shown to protect against glutamate-induced oxidative stress by reducing ROS generation, stabilizing the mitochondrial membrane potential, and increasing the levels of endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD). researchgate.net This dual role of cinnamaldehyde—acting as a pro-oxidant in cancer cells and an antioxidant in normal cells—highlights the complexity of its interaction with ROS pathways.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Routes for Highly Functionalized and Tunable Derivatives
Future research will likely focus on developing novel synthetic pathways to create highly functionalized and tunable derivatives of trans-4-(Diethylamino)cinnamaldehyde. While the core synthesis of cinnamaldehydes is well-established, the exploration of more sophisticated derivatives that allow for fine-tuning of electronic and photophysical properties is an active area of interest. Methodologies such as pyrrolidine-catalyzed reactions between substituted cinnamaldehydes and other molecules, like halogenated acetophenones, could be adapted to create a library of novel compounds. acs.orgnih.gov The synthesis of Schiff base derivatives is another promising avenue, where the aldehyde group of this compound can be reacted with various primary amines, such as 4-aminoantipyrine, to yield new compounds with potentially enhanced biological or material properties. mdpi.comresearchgate.net
The development of synthetic strategies that are both efficient and allow for precise control over the final structure will be crucial. This includes exploring different catalysts and reaction conditions to improve yields and introduce a wide range of functional groups. The ability to create a diverse portfolio of derivatives will be essential for systematically investigating structure-property relationships and optimizing the performance of these molecules for specific applications.
Advanced Spectroscopic Characterization in Complex Biological and Material Environments
A significant area of future research will involve the advanced spectroscopic characterization of this compound and its derivatives in complex biological and material environments. The photophysical properties of similar molecules, such as those based on a 4-Diethylamino salicylaldehyde (B1680747) core, have been shown to be sensitive to the surrounding environment, a characteristic that can be exploited for sensing and imaging applications. nycu.edu.tw Future studies will likely employ a range of spectroscopic techniques to investigate the behavior of this compound in various media.
The solvatochromic behavior, which is the change in color of a substance when it is dissolved in different solvents, will be of particular interest. Understanding how the absorption and fluorescence spectra of this compound are influenced by the polarity and viscosity of its environment will provide valuable insights into its potential as a molecular probe. Advanced techniques will be needed to study these properties within the intricate and heterogeneous environments of living cells and polymeric matrices. This will enable a more complete understanding of the intramolecular charge transfer (ICT) and photoelectron transfer (PET) mechanisms that govern its fluorescence. nycu.edu.tw
Integration of this compound into Next-Generation Advanced Materials and Nanosystems
The integration of this compound into next-generation advanced materials and nanosystems represents a promising frontier. The unique electronic and optical properties of this molecule make it an attractive candidate for the development of functional polymers and nanoparticles. Cinnamaldehyde (B126680) and its derivatives have already been incorporated into various polymeric systems to enhance their properties. mdpi.comnih.gov Future work could focus on conjugating this compound to polymer backbones or encapsulating it within nanoparticles to create materials with novel functionalities.
The strong donor-acceptor character of this compound could be harnessed in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org By incorporating this molecule into a polymer matrix, it may be possible to create materials with tunable light-emitting properties or enhanced charge-transport characteristics. Furthermore, the development of nanoparticles functionalized with this compound could lead to new systems for targeted drug delivery or advanced imaging agents.
Development of Highly Selective and Sensitive Chemosensors for Specific Analytes
There is a growing demand for highly selective and sensitive chemosensors for the detection of various analytes, and this compound provides a versatile scaffold for the design of such sensors. The formation of Schiff bases from cinnamaldehyde derivatives has been shown to be an effective strategy for creating chemosensors for metal ions and other species. mdpi.comresearchgate.netresearchgate.netmonash.edu The aldehyde group of this compound can readily react with a variety of molecules to create Schiff base ligands that can selectively bind to specific analytes.
The fluorescence of the this compound core can be modulated by the binding of an analyte to the Schiff base receptor, leading to a "turn-on" or "turn-off" fluorescent response. This principle can be used to develop sensors for a wide range of targets. Future research will likely focus on the design and synthesis of new Schiff base derivatives of this compound with tailored binding sites for specific ions or molecules of biological or environmental importance. The sensitivity and selectivity of these chemosensors will be a key area of investigation.
Deeper Elucidation of Molecular Mechanisms in Biochemical Pathways through Proteomics and Systems Biology
The application of this compound and its derivatives as molecular probes in proteomics and systems biology is a largely unexplored but potentially fruitful area of research. The reactivity of the aldehyde group and the fluorescent nature of the molecule make it a candidate for the development of chemical probes to study complex biological processes. Similar to how other reactive small molecules are used in bioorthogonal chemistry, derivatives of this compound could be designed to selectively label and identify proteins or other biomolecules within a living cell. website-files.comuw.edu.plnih.govresearchgate.netnih.gov
A study on the closely related compound, 4-trans-(N,N-dimethylamino)cinnamaldehyde, has shown that it can act as a fluorogenic substrate for aldehyde dehydrogenase, indicating that these types of molecules can interact with specific enzymes. nih.gov Future research could focus on designing derivatives of this compound that can be used as activity-based probes to identify and quantify the activity of specific enzymes in a proteome. This would provide a powerful tool for understanding the molecular mechanisms underlying various diseases and for the discovery of new drug targets.
Computational Predictions for Novel Applications and Unexplored Properties
Computational chemistry and molecular modeling will play a crucial role in guiding the future development and application of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and reactive properties of these molecules. acs.orgnih.govresearchgate.netmdpi.comroyalsocietypublishing.orgresearchgate.netresearchgate.net Such in silico studies can provide valuable insights into the structure-property relationships of these compounds, allowing for the rational design of new derivatives with optimized properties for specific applications.
Q & A
Q. How is trans-4-(Diethylamino)cinnamaldehyde synthesized and characterized in laboratory settings?
Methodological Answer: The synthesis typically involves a condensation reaction between 4-(diethylamino)benzaldehyde and acetaldehyde derivatives under basic or acidic catalysis. Key steps include:
- Optimization of reaction conditions : Temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or chloroform/ethanol mixtures), and catalyst choice (e.g., piperidine or acetic acid) .
- Purification : Column chromatography or recrystallization using solvents like ethanol, guided by solubility data (e.g., 50 mg/mL in chloroform/ethanol) .
- Characterization : Confirm structure via FT-IR (C=O stretch ~1680 cm⁻¹), ¹H/¹³C NMR (distinct aldehyde proton at ~9.8 ppm, diethylamino group signals at ~1.2–3.4 ppm), and mass spectrometry (m/z 203.28 for [M+H]⁺) .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
Methodological Answer:
- UV-Vis spectroscopy : Detect conjugation effects (λmax ~350–400 nm due to the extended π-system) .
- HPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients and UV detection .
- X-ray crystallography : Resolve stereochemistry (trans-configuration confirmed by dihedral angles between the aldehyde and diethylamino groups) .
Advanced Research Questions
Q. How does this compound interact with aldehyde dehydrogenase (ALDH) enzymes, and what experimental approaches are used to study these interactions?
Methodological Answer:
- Kinetic assays : Measure inhibition constants (Ki) via spectrophotometric monitoring of NAD⁺ reduction at 340 nm .
- Site-directed mutagenesis : Identify active-site residues (e.g., serine-74 in sheep liver ALDH) critical for binding using homology modeling and docking simulations .
- Fluorescence quenching : Track conformational changes in ALDH upon inhibitor binding using intrinsic tryptophan fluorescence .
Q. What strategies can resolve contradictions in reactivity data for this compound under varying experimental conditions?
Methodological Answer:
- Systematic variation : Test reactivity across pH (4–10), solvents (polar vs. nonpolar), and temperatures (25–80°C) to identify condition-dependent trends .
- Control experiments : Compare with analogs (e.g., trans-p-methoxy cinnamaldehyde) to isolate electronic effects of the diethylamino group .
- Statistical analysis : Apply ANOVA to assess significance of observed differences in reaction rates (e.g., ±8.1 vs. ±14.3 in Hammett parameters) .
Q. What are the implications of this compound’s electronic properties on its reactivity in organic synthesis?
Methodological Answer:
- Hammett analysis : Correlate substituent effects (σ⁺ values) with reaction rates in nucleophilic additions (e.g., -37.9±8.1 for cinnamaldehyde derivatives) .
- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
- Solvent effects : Use Kamlet-Taft parameters to rationalize polarity-dependent reactivity in Michael additions .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile aldehydes .
- Waste disposal : Neutralize residues with sodium bisulfite before aqueous disposal to mitigate aquatic toxicity (H411) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
